IND81 is classified as a synthetic organic compound. It is often studied in the context of medicinal chemistry and pharmacology due to its biological activity. The exact source of IND81 can vary based on the specific research or application, but it typically involves laboratory synthesis or derivation from other chemical precursors.
The synthesis of IND81 can involve several methodologies depending on the desired purity and yield. Common techniques include:
Specific synthetic routes are typically documented in scientific literature, detailing the reagents used and the conditions required for successful synthesis.
The molecular structure of IND81 can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into:
Data from these analyses can reveal information about functional groups present in IND81, which are critical for its biological activity.
IND81 may participate in various chemical reactions, including:
The specifics of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence. Detailed reaction mechanisms are often described in peer-reviewed articles to elucidate how IND81 behaves under different conditions.
The mechanism of action for IND81 typically refers to how it interacts with biological systems. This could involve:
Understanding this mechanism requires extensive research involving cellular assays and potentially animal models to observe the effects of IND81 on biological processes.
The physical properties of IND81 may include:
Chemical properties may include reactivity with acids or bases, stability under different environmental conditions (like light or heat), and potential for degradation over time. These properties are essential for determining how IND81 can be safely handled and stored.
IND81 has potential applications across several scientific fields:
Research continues to explore these applications, often leading to novel uses that expand the understanding of IND81's capabilities.
Core Scaffold and ModificationsIND81 belongs to the 2-aminothiazole class, characterized by a five-membered heterocyclic ring containing sulfur (thiazole) and an amino group at the C2 position. This scaffold serves as a privileged structure in medicinal chemistry due to its versatility in binding diverse biological targets through hydrogen bonding and hydrophobic interactions [7]. IND81 features specific substitutions: a 4-phenyl group and a 5-aryl moiety, which enhance its antiprion activity by optimizing steric and electronic properties. Quantum chemical calculations reveal that these modifications lower the energy of the lowest unoccupied molecular orbital (ELUMO), facilitating interactions with prion protein (PrP) domains [5].
Structure-Activity Relationship (SAR)Quantitative structure-activity relationship (QSAR) studies of 47 derivatives identified key molecular descriptors governing IND81’s efficacy:
Table 1: Key Molecular Descriptors of IND81
Descriptor | Value/Range | Impact on Antiprion Activity |
---|---|---|
ELUMO | -1.2 to -1.5 eV | Facilitates electron transfer |
HOMO-LUMO gap | 4.3–4.7 eV | Optimizes binding stability |
Dipole moment (μ) | 3.8–4.2 Debye | Enhances solubility |
Qneg (most negative atom) | -0.45 e⁻ | Targets PrP copper-binding sites |
Binding MechanismsIND81 stabilizes cellular prion protein (PrPC) by binding to the palindromic motif (AGAAAAGA, residues 113–120), a region critical for conformational conversion to the pathogenic isoform (PrPSc). This interaction disrupts copper(II)-mediated PrP misfolding, as confirmed by nuclear magnetic resonance (NMR) studies [3] [8].
Early Therapeutic CandidatesInitial antiprion agents included:
Evolution of Screening PlatformsIND81’s discovery leveraged prion-infected neuroblastoma cells (ScN2a-cl3) for HTS:
Table 2: Comparative Efficacy of Antiprion Agents
Compound | Class | EC50 (μM) | BBB Penetration | In Vivo Survival Extension |
---|---|---|---|---|
Quinacrine | Acridine | 0.3 | Moderate | None |
PPS | Polyanionic glycan | N/A | Poor | 20–30% (intracerebral delivery) |
Anle138b | Pyrazole derivative | 0.5 | High | 150% |
IND81 | 2-Aminothiazole | 0.8 | High | >200% |
Mechanistic ClassificationIND81 operates as a dual-function agent:
Therapeutic ContextIND81 falls under "non-specific PrPC stabilizers" in antiprion classifications. Unlike antibodies (e.g., PRN100), it targets both genetic and sporadic prion disorders by:
Broader RelevanceAs protein-misfolding diseases (e.g., Alzheimer’s, Parkinson’s) share prion-like mechanisms, IND81’s thiazole scaffold offers a template for designing cross-disease therapeutics. Current research explores derivatives targeting α-synuclein and Aβ aggregates [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7